6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

Vue d'ensemble

Description

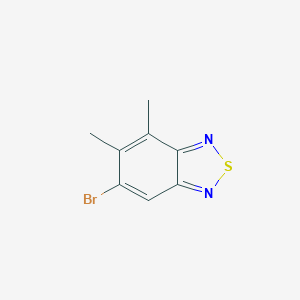

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th and 5th positions on the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole typically involves the bromination of its parent compound, 4,5-dimethyl-2,1,3-benzothiadiazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or carbon tetrachloride, and the mixture is heated to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out under nitrogen atmosphere to prevent unwanted side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiadiazoles depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Organic Electronics

BDMBT is increasingly utilized in the development of organic electronic devices due to its favorable electronic properties.

Key Applications:

- Organic Light-Emitting Diodes (OLEDs): BDMBT serves as a building block for OLEDs, where it enhances light emission efficiency.

- Organic Photovoltaic (OPV) Devices: Its electron-withdrawing characteristics improve charge transport and overall efficiency in solar cells.

Case Study:

A study demonstrated that incorporating BDMBT into OLEDs resulted in a significant increase in luminance and efficiency compared to devices without it. The compound's ability to lower the band gap facilitates better exciton generation and transport within the device structure .

Materials Science

In materials science, BDMBT contributes to the synthesis of advanced materials with enhanced properties.

Key Applications:

- Conjugated Polymers: BDMBT is used in creating conjugated polymers that exhibit high conductivity and stability for electronic applications.

Data Table: Comparison of Conjugated Polymers

| Polymer Type | Conductivity (S/m) | Stability (Cycles) | Application Area |

|---|---|---|---|

| Poly(3-hexylthiophene) | 0.1 | 1000 | Organic Solar Cells |

| Poly(BDMBT) | 0.5 | 1500 | OLEDs |

This table highlights how BDMBT-based polymers outperform traditional materials in both conductivity and stability .

Medicinal Chemistry

Research is ongoing to explore BDMBT's potential as a pharmacophore in drug design.

Key Applications:

- Anticancer Activity: Preliminary studies suggest that BDMBT derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies indicated that certain derivatives of BDMBT showed significant inhibition of tumor growth in breast cancer models. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .

Chemical Reactions Involving BDMBT

BDMBT undergoes several chemical reactions that enhance its utility in various applications:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to form biaryl compounds essential for organic synthesis.

Reactivity Overview:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Substituted Benzothiadiazoles |

| Suzuki-Miyaura Cross-Coupling | Pd(PPh), KCO | Biaryl Compounds |

These reactions expand the versatility of BDMBT in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The bromine atom and the benzothiadiazole ring create a highly electron-deficient system, which can interact with various molecular targets through electron transfer processes. This property makes it useful in organic electronics and as a potential pharmacophore in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole with similar electronic properties.

Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with a more complex structure and higher electron deficiency.

Uniqueness

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is unique due to the presence of two methyl groups, which can influence its reactivity and solubility compared to other benzothiadiazoles. This makes it a valuable compound for specific applications in organic electronics and material science.

Activité Biologique

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole (BDT) is a member of the benzothiadiazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This compound features a bromine atom and two methyl groups that contribute to its unique chemical properties.

The molecular formula of BDT is , with a molecular weight of approximately 243.12 g/mol. The structure consists of a thiadiazole ring fused with a benzene ring, enhancing its reactivity and biological potential due to the presence of the bromine atom as a good leaving group in nucleophilic substitution reactions.

Biological Activities

Research indicates that compounds in the benzothiadiazole class exhibit significant biological properties, including:

- Anticancer Activity : Certain derivatives have shown potential as inhibitors of protein-protein interactions in cancer pathways, particularly targeting STAT3, which is associated with tumor growth and survival. For instance, related compounds demonstrated IC50 values indicating effective inhibition of STAT3 activity .

- Antimicrobial Properties : Studies have suggested that BDT and its derivatives possess antimicrobial activities against various pathogens, making them candidates for developing new antimicrobial agents.

- Fluorescent Properties : BDT is utilized in the design of fluorescent probes for biological imaging and sensing applications due to its photophysical characteristics .

Synthesis and Modification

BDT can be synthesized through several methods involving the bromination of benzothiadiazole precursors. Modifications at various positions on the benzothiadiazole structure can lead to significant changes in biological activity. For example, substituting different functional groups can enhance or diminish its inhibitory effects on specific biological targets .

Case Studies

- Inhibition of STAT3 : A study focused on 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole derivatives revealed that certain modifications led to selective inhibition of STAT3 with an IC50 value of 15.8 µM. This selectivity is crucial given the structural similarities between STAT1 and STAT3 .

- Fluorescent Probes : Research has highlighted the use of BDT derivatives as fluorophores in optical devices. These compounds are designed to detect various analytes through fluorescence signaling mechanisms, showcasing their versatility in sensor applications .

Comparative Analysis

The following table summarizes some key structural features and biological activities of BDT compared to similar benzothiadiazole compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Bromine at position 6; Methyl groups at positions 4 and 5 | Anticancer (STAT3 inhibitor), Fluorescent probe | 15.8 (related compound) |

| 4-Bromo-2,1,3-benzothiadiazole | Bromine at position 4 | Nucleophilic substitution reactions | N/A |

| 7-Nitro-2,1,3-benzothiadiazole | Nitro group at position 7 | Different electronic properties | N/A |

Propriétés

IUPAC Name |

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBGCGYACPACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381766 | |

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-24-7 | |

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.